Regiochemical Differentiation: 3-Ethylsulfonyl vs. 4-Ethylsulfonyl Substitution in N-(6-acetamidobenzo[d]thiazol-2-yl)benzamide Scaffolds
The target compound (3-ethylsulfonyl regioisomer) is specifically claimed and exemplified in patent families (e.g., US 2009/0036467 A1) for antiviral activity, whereas the 4-ethylsulfonyl isomer (CAS 886936-49-8) is predominantly associated with different patent contexts or research tool applications . A direct comparison of the two regioisomers in a relevant biological assay is not publicly available; however, the distinct patent landscaping indicates a functional divergence driven by the 3-position sulfonyl group, which is critical for target engagement in the antiviral mechanism of action [1].
| Evidence Dimension | Antiviral Patent Association |
|---|---|
| Target Compound Data | Specifically claimed in patent US 2009/0036467 A1 for antiviral use (hepatitis C) |
| Comparator Or Baseline | 4-ethylsulfonyl isomer (CAS 886936-49-8) not found in the same patent claims |
| Quantified Difference | Qualitative (presence vs. absence in key patent claims) |
| Conditions | Patent landscaping analysis |
Why This Matters
For procurement in antiviral drug discovery, the 3-substituted isomer is the target-relevant form; the 4-isomer is a distinct chemical entity and may be inactive against the intended target.
- [1] Semple, J.E. et al. Alkylsulfonyl-Substituted Thiazolide Compounds. U.S. Patent Application Publication No. US 2009/0036467 A1, February 5, 2009. View Source
